molecular formula C24H32N4S2 B2807323 4-(4-(dipropylamino)phenylcarbonothioyl)-N-phenylpiperazine-1-carbothioamide CAS No. 867135-42-0

4-(4-(dipropylamino)phenylcarbonothioyl)-N-phenylpiperazine-1-carbothioamide

Cat. No.: B2807323
CAS No.: 867135-42-0
M. Wt: 440.67
InChI Key: ZMSXMPVRXRKVDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(dipropylamino)phenylcarbonothioyl)-N-phenylpiperazine-1-carbothioamide is a useful research compound. Its molecular formula is C24H32N4S2 and its molecular weight is 440.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Hypoglycemic Activities

  • Adamantane-isothiourea hybrid derivatives, including compounds structurally related to the query compound, have shown potent broad-spectrum antibacterial activity against pathogenic bacteria and the yeast-like pathogenic fungus Candida albicans. Additionally, some of these compounds have demonstrated potent dose-independent reduction of serum glucose levels in streptozotocin (STZ)-induced diabetic rats, indicating potential applications in antimicrobial and diabetes research (Al-Wahaibi et al., 2017).

Cardiotonic Agents

  • Modifications of the phenylpiperazino moiety in certain derivatives have been explored for their cardiotonic activity, showing potent positive inotropic activity comparable to known cardiotonic agents. This suggests potential applications in cardiovascular research (Nate et al., 1987).

Anticancer and Antioxidative Activities

  • Derivatives of 2-hydroxychalcones, including those structurally related to the query compound, have been investigated for various biological activities including anticancer and antioxidative effects. This highlights the compound's relevance in cancer and oxidative stress research (Jung et al., 2016).

Antibacterial, Antifungal, and Anti-inflammatory Activities

  • Novel homopiperazine derivatives have been synthesized and evaluated for their antibacterial, antifungal, and anti-inflammatory activities, suggesting the compound's utility in developing new antimicrobial and anti-inflammatory agents (Teimoori et al., 2011).

Corrosion Inhibition

  • 8-Hydroxyquinoline analogs, including compounds related to the query compound, have been identified as effective corrosion inhibitors for steel in hydrochloric acid solution. This indicates potential applications in materials science, specifically in the prevention of metal corrosion (About et al., 2020).

Properties

IUPAC Name

4-[4-(dipropylamino)benzenecarbothioyl]-N-phenylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4S2/c1-3-14-26(15-4-2)22-12-10-20(11-13-22)23(29)27-16-18-28(19-17-27)24(30)25-21-8-6-5-7-9-21/h5-13H,3-4,14-19H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSXMPVRXRKVDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.